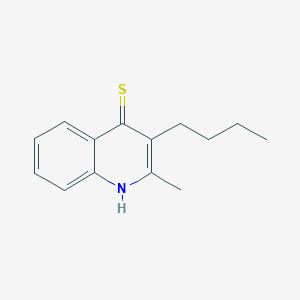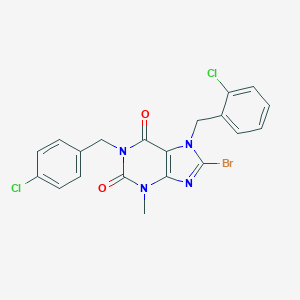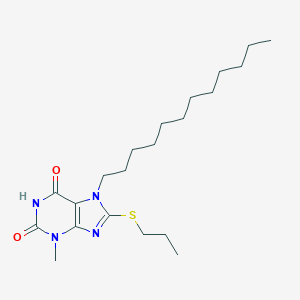![molecular formula C28H26F3NO9S3 B406261 tetramethyl 5',5',8',9'-tetramethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B406261.png)
tetramethyl 5',5',8',9'-tetramethyl-6'-(trifluoroacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the spiro compound: This step involves the reaction of a dithiole compound with a quinoline derivative under controlled conditions to form the spiro structure.
Introduction of the trifluoroacetyl group: This step typically involves the use of trifluoroacetic anhydride in the presence of a catalyst to introduce the trifluoroacetyl group.
Methylation: The final step involves the methylation of the compound using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Tetramethyl 5,5′-(buta-1,3-diyne-1,4-diyl)diisophthalate: Another tetramethyl compound with a different structural framework.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler tetramethyl compound used in organic synthesis.
Uniqueness
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(trifluoroacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-[1’H]-thiopyrano[2,3-c]quinoline)-2’,3’-tetracarboxylate is unique due to its complex structure, which combines multiple functional groups and a spiro framework
特性
分子式 |
C28H26F3NO9S3 |
|---|---|
分子量 |
673.7g/mol |
IUPAC名 |
tetramethyl 5',5',8',9'-tetramethyl-6'-(2,2,2-trifluoroacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C28H26F3NO9S3/c1-11-9-13-14(10-12(11)2)32(25(37)28(29,30)31)26(3,4)20-15(13)27(16(21(33)38-5)17(42-20)22(34)39-6)43-18(23(35)40-7)19(44-27)24(36)41-8/h9-10H,1-8H3 |
InChIキー |
KQRJGVAANOYEHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C(F)(F)F |
正規SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)
![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)







![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)



